molecular formula C28H42N8O8 B10783176 PAR-4 (1-6) amide (human)

PAR-4 (1-6) amide (human)

Cat. No.: B10783176
M. Wt: 618.7 g/mol
InChI Key: NIUWXNGGQOLCDN-XHOYROJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PAR-4 (1-6) amide (human) is a synthetic peptide that acts as an agonist of the protease-activated receptor 4 (PAR4). This compound corresponds to residues 1-6 of the amino terminal tethered ligand sequence of human PAR4. It is known to induce platelet aggregation, making it a significant compound in the study of blood coagulation and related processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: PAR-4 (1-6) amide (human) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of PAR-4 (1-6) amide (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process involves rigorous quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: PAR-4 (1-6) amide (human) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions:

Major Products: The primary product of interest is the PAR-4 (1-6) amide (human) peptide itself. By-products may include truncated peptides and peptides with incomplete deprotection .

Scientific Research Applications

PAR-4 (1-6) amide (human) has several applications in scientific research:

Mechanism of Action

PAR-4 (1-6) amide (human) exerts its effects by activating the protease-activated receptor 4 (PAR4). Upon binding to PAR4, it induces a conformational change that triggers intracellular signaling pathways leading to platelet aggregation. This process involves the activation of G-proteins and subsequent signaling cascades that result in the release of granules and the formation of platelet plugs .

Comparison with Similar Compounds

    PAR-1 (1-6) amide (human): Another peptide agonist of the protease-activated receptor family, but specific to PAR1.

    PAR-2 (1-6) amide (human): Specific to PAR2, involved in different signaling pathways.

    PAR-3 (1-6) amide (human): Specific to PAR3, with distinct biological roles

Uniqueness: PAR-4 (1-6) amide (human) is unique in its specificity for PAR4 and its potent ability to induce platelet aggregation. This makes it particularly valuable in studies of blood coagulation and related therapeutic applications .

Properties

Molecular Formula

C28H42N8O8

Molecular Weight

618.7 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pentanediamide

InChI

InChI=1S/C28H42N8O8/c1-15(2)24(25(31)41)35-26(42)18(9-10-21(30)38)33-23(40)14-32-27(43)20-4-3-11-36(20)28(44)19(34-22(39)13-29)12-16-5-7-17(37)8-6-16/h5-8,15,18-20,24,37H,3-4,9-14,29H2,1-2H3,(H2,30,38)(H2,31,41)(H,32,43)(H,33,40)(H,34,39)(H,35,42)/t18-,19-,20-,24-/m0/s1

InChI Key

NIUWXNGGQOLCDN-XHOYROJHSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN

Origin of Product

United States

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